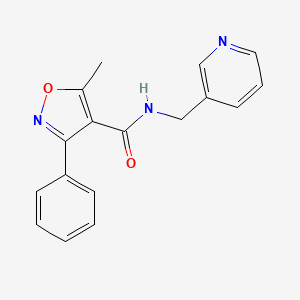

![molecular formula C16H27N3O3S2 B5522762 (4aR*,8aR*)-4a-hydroxy-N,N-dimethyl-7-[(3-methyl-2-thienyl)methyl]octahydro-2,7-naphthyridine-2(1H)-sulfonamide](/img/structure/B5522762.png)

(4aR*,8aR*)-4a-hydroxy-N,N-dimethyl-7-[(3-methyl-2-thienyl)methyl]octahydro-2,7-naphthyridine-2(1H)-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4aR*,8aR*)-4a-hydroxy-N,N-dimethyl-7-[(3-methyl-2-thienyl)methyl]octahydro-2,7-naphthyridine-2(1H)-sulfonamide is a useful research compound. Its molecular formula is C16H27N3O3S2 and its molecular weight is 373.5 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 373.14938408 g/mol and the complexity rating of the compound is 551. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Binding Studies and Protein Interactions

- Binding to Bovine Serum Albumin : A study by Jun et al. (1971) explored the binding of certain sulfonamides, including derivatives similar to (4aR*,8aR*)-4a-hydroxy-N,N-dimethyl-7-[(3-methyl-2-thienyl)methyl]octahydro-2,7-naphthyridine-2(1H)-sulfonamide, to bovine serum albumin. The research utilized fluorescent probes to measure binding and suggested hydrophobic interactions as the primary binding mechanism, highlighting the compound's potential for protein interaction studies (Jun et al., 1971).

Synthesis and Molecular Imaging Applications

- Synthesis of ApoSense Compounds : Basuli et al. (2012) discussed the synthesis of a related compound, an ApoSense derivative used in molecular imaging. This compound selectively targets and accumulates in cells undergoing apoptosis, indicating its potential use in monitoring antiapoptotic drug treatments and blood clotting (Basuli et al., 2012).

Chemical Synthesis and Methodology Improvement

- One-Step Synthesis of Naphthyridine Derivatives : Hamada et al. (1971) described the improved synthesis of naphthyridine derivatives, which are structurally related to the compound . This research highlighted methylation techniques that could be relevant for synthesizing and modifying similar sulfonamide compounds (Hamada et al., 1971).

Environmental and Biological Sciences Applications

- Fluorescent Probe for Discrimination of Thiophenols : Wang et al. (2012) developed a reaction-based fluorescent probe using a molecule structurally akin to the one for distinguishing thiophenols over aliphatic thiols. This application demonstrates the compound's potential in sensitive detection techniques relevant to chemical, biological, and environmental sciences (Wang et al., 2012).

Chemosensor Development

- Selective Fluorescent Chemosensor for Al(III) Ions : Ding et al. (2013) synthesized a chemosensor for Al(3+) ions using a structure related to the compound . This demonstrates its application in developing chemosensors for metal ions, potentially useful in cell bioimaging and environmental monitoring (Ding et al., 2013).

Properties

IUPAC Name |

(4aR,8aR)-4a-hydroxy-N,N-dimethyl-7-[(3-methylthiophen-2-yl)methyl]-3,4,5,6,8,8a-hexahydro-1H-2,7-naphthyridine-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H27N3O3S2/c1-13-4-9-23-15(13)12-18-7-5-16(20)6-8-19(11-14(16)10-18)24(21,22)17(2)3/h4,9,14,20H,5-8,10-12H2,1-3H3/t14-,16-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VASRRHWDKWXVRO-GDBMZVCRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)CN2CCC3(CCN(CC3C2)S(=O)(=O)N(C)C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC=C1)CN2CC[C@]3(CCN(C[C@H]3C2)S(=O)(=O)N(C)C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{1-methyl-2-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-5-yl}pentanamide](/img/structure/B5522685.png)

![2,2'-{[4-(methylthio)benzyl]imino}diethanol](/img/structure/B5522718.png)

![N-(3-morpholin-4-ylpropyl)imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5522720.png)

![2-(2-chlorophenyl)-5,6,7,8-tetrahydro-4H-[1]benzothieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5522734.png)

![N-[(3-propyl-5-isoxazolyl)methyl]-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)propanamide hydrochloride](/img/structure/B5522748.png)

![3-methyl-7-{2-[(4-methyl-1,3-thiazol-2-yl)thio]ethyl}-8-(4-phenyl-1-piperazinyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5522757.png)

![9-[(1-methyl-1H-indol-3-yl)carbonyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol](/img/structure/B5522776.png)

![N,N-dimethyl-2-({[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]amino}methyl)-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxamide](/img/structure/B5522779.png)

![N-[4-(cyanomethyl)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B5522800.png)

![4-{[(3-methyl-2-thienyl)methylene]amino}-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5522807.png)